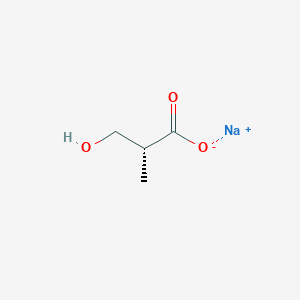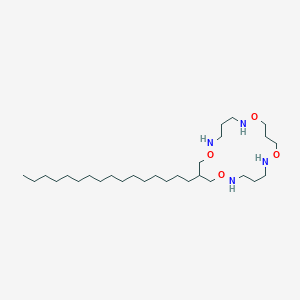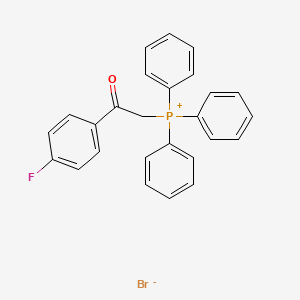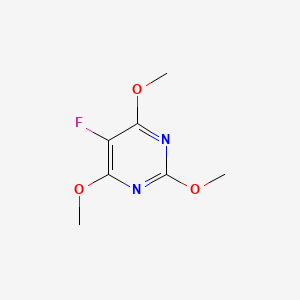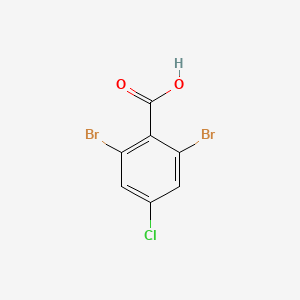
1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve an examination of the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Advanced Oxidation Processes for Water Treatment
Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in water, addressing water scarcity and environmental contamination. Research highlights the use of AOPs in treating acetaminophen, a common pharmaceutical, from aqueous media, revealing various by-products, mechanisms, and biotoxicity. This study underscores the potential of AOPs in enhancing water treatment technologies, which could be applicable for compounds similar in structure or reactivity to 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone (Qutob et al., 2022).
Role in Antioxidant Activities
Chromones and their derivatives, structurally related to 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, exhibit significant antioxidant properties, which are essential for inhibiting or delaying cell impairment that leads to various diseases. These properties are linked to the presence of specific functional groups, indicating the potential of such compounds in developing antioxidant therapies (Yadav et al., 2014).
Chemosensor Development
Compounds based on 4-methyl-2,6-diformylphenol, related to the chemical structure of interest, are utilized in creating chemosensors for detecting various analytes, showcasing high selectivity and sensitivity. This application is vital for environmental monitoring, clinical diagnostics, and research, emphasizing the chemical's utility in sensor technology (Roy, 2021).
Atmospheric Chemistry of Nitrophenols
The atmospheric occurrence and transformation of nitrophenols, which share functional groups with 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, have been extensively reviewed. Understanding the sources, reactions, and environmental impacts of nitrophenols enhances our knowledge of atmospheric chemistry and pollution, contributing to better air quality management strategies (Harrison et al., 2005).
Enzymatic Degradation of Organic Pollutants
Enzymes, in combination with redox mediators, have been explored for the degradation of recalcitrant organic pollutants. Such enzymatic approaches, potentially involving compounds with similar structures or reactivities as 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)-ethanone, offer a promising solution for treating industrial wastewater and mitigating environmental pollution (Husain & Husain, 2007).
Safety And Hazards
This would involve an examination of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthesis methods, applications, or investigations into its mechanism of action.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-5-8(11)4-7(6(2)13)10(16-3)9(5)12(14)15/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVZRENLZWGEAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401215860 | |
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
CAS RN |
685892-19-7 | |
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(S)-Ferrocenyl-2-(R)-ethyl-1-dimethylamino) phenyl]-(S)-phosphino}-1'- dicyclohexylphosphinoferrocene, 97% Chenphos](/img/structure/B6336365.png)
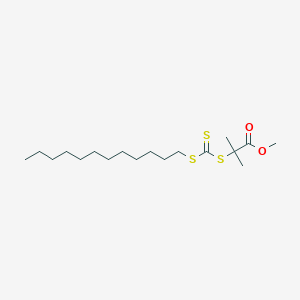
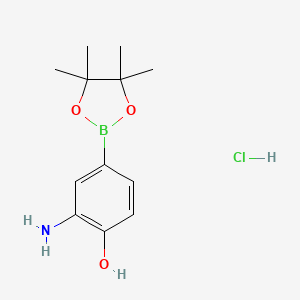

![Poly[(R)-3-hydroxybutyric acid] (natural origin)](/img/structure/B6336388.png)

